Cobicistat-d8 is a stable isotopic variant of cobicistat, primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of cobicistat in biological samples via gas chromatography and liquid chromatography coupled with mass spectrometry. Cobicistat itself is a potent inhibitor of the cytochrome P450 enzyme CYP3A, which plays a critical role in the metabolism of various drugs, including human immunodeficiency virus protease inhibitors. This compound is significant in pharmacokinetics as it aids in enhancing the bioavailability of co-administered medications.
Cobicistat-d8 is classified as a biochemical compound and is specifically designed for research applications. It is available through specialized suppliers like Bertin Bioreagent and SynZeal, emphasizing its role in quality control and method validation within pharmaceutical research environments. The compound is synthesized to ensure that it mimics the behavior of cobicistat while allowing for precise measurements in analytical procedures.
The synthesis of cobicistat-d8 involves complex organic chemistry techniques that typically include isotopic labeling methods. While specific details on the synthesis of cobicistat-d8 are not extensively documented in the provided sources, cobicistat itself is synthesized through multi-step processes that include:
Cobicistat-d8 has a molecular formula similar to that of cobicistat but incorporates deuterium atoms. The molecular structure can be represented as follows:
The structural formula includes a piperazine ring, which is essential for its function as a CYP3A inhibitor. The incorporation of deuterium enhances its stability and allows for differentiation during analytical measurements.
Cobicistat-d8 participates in various chemical reactions typical for its class of compounds:
The technical details regarding specific reactions involving cobicistat-d8 are generally proprietary or not extensively published due to their application in drug development and analysis.
Cobicistat acts by selectively inhibiting the CYP3A enzyme system. This inhibition prevents the metabolism of co-administered drugs that are substrates for CYP3A, thereby increasing their plasma concentrations and enhancing therapeutic efficacy. The mechanism involves competitive binding to the active site of the enzyme, which is critical for drugs used in HIV treatment regimens.
Cobicistat-d8 exhibits several notable physical and chemical properties:
Cobicistat-d8 finds extensive use in scientific research, particularly within pharmacokinetics and drug development:
Cobicistat-d8 (CAS: 2699607-48-0; molecular formula: C₄₀H₄₅D₈N₇O₅S₂; molecular weight: 784.07 g/mol) is a deuterated isotopologue of the cytochrome P450 (CYP) 3A inhibitor cobicistat, where eight hydrogen atoms (³H) are replaced by deuterium (²H). This strategic substitution occurs at the morpholine ring position, generating a chemically identical yet mass-distinct analog [3] [6] [8]. Its primary application lies in quantitative bioanalysis, where it serves as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays. The deuterium atoms introduce a predictable +8 Da mass shift, enabling unambiguous differentiation from non-deuterated cobicistat (molecular weight: 776.02 g/mol) during mass spectrometric detection [3] [4].
The deuterium kinetic isotope effect (DKIE) underpins its analytical utility. While C–D bonds exhibit greater stability than C–H bonds due to lower vibrational frequencies and higher activation energy for cleavage (typically quantified by kH/kD ratios of 2–7), this metabolic alteration is negligible in the IS context [1] [7]. Cobicistat-d8 co-elutes chromatographically with native cobicistat but remains spectrally distinct, allowing it to compensate for technical variability (e.g., sample preparation losses, matrix effects, instrument fluctuations) without interfering with analyte quantification [3] [8]. This ensures high precision in measuring cobicistat concentrations in complex biological matrices (plasma, tissues, excreta), which is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring [5] [8].
Table 1: Key Characteristics of Cobicistat-d8 vs. Non-deuterated Cobicistat
Property | Cobicistat-d8 | Cobicistat | Analytical Significance |
---|---|---|---|
Molecular Formula | C₄₀H₄₅D₈N₇O₅S₂ | C₄₀H₅₃N₇O₅S₂ | +8 Da mass shift for MS differentiation |
Molecular Weight | 784.07 g/mol | 776.02 g/mol | Baseline separation in mass spectra |
Chromatographic Behavior | Co-elutes with cobicistat | Native compound | Corrects for retention time variations |
Metabolic Stability | Slightly increased* | CYP3A substrate | Minimal in vivo conversion to analyte |
Primary Role | Internal Standard | CYP3A/P-gp inhibitor | No pharmacological interference in assays |
Theoretical difference; not functionally relevant for IS use [3] [6] [8].
Deuterium integration into pharmaceuticals evolved from metabolic tracers to deliberate drug optimization. Early work (1960s–1990s) focused on isotopic labeling for mechanistic studies, exemplified by d₂-tyramine (1961) and d₃-morphine (1963), which elucidated metabolic pathways via mass spectrometry [1] [7]. The first deuterated drug candidate, d₁-fludalanine (1980s), demonstrated reduced hepatotoxicity by blocking a toxic metabolic pathway, though it was not commercialized [7] [9]. This era established deuterium’s potential to modulate metabolism via the DKIE, where C–D bond cleavage resistance could alter metabolite profiles.
The 2017 FDA approval of deutetrabenazine (a deuterated analog of tetrabenazine) marked a paradigm shift. By deuterating sites responsible for carbonyl reductase metabolism, deutetrabenazine achieved prolonged systemic exposure, allowing lower dosing and reduced neuropsychiatric side effects in Huntington’s disease [1] [9]. This "deuterium switch" strategy—modifying existing drugs—dominated early commercial efforts. However, the 2022 approval of deucravacitinib (BMS-986165), a de novo deuterated TYK2 inhibitor, highlighted deuterium’s role in novel drug discovery. Deuterium blocked a metabolic hotspot, preventing formation of a non-selective JAK-inhibiting metabolite and preserving target specificity for psoriasis treatment [1] [7] [9].
Cobicistat-d8 emerged within this trajectory as a research enabler rather than a therapeutic. Its development paralleled advances in synthetic deuterium chemistry (e.g., metal-catalyzed H/D exchange, deuterated building blocks) that allowed precise, economical deuteration [7] [9]. Unlike deutetrabenazine or deucravacitinib, cobicistat-d8 leverages deuterium’s mass effect exclusively for analytical precision, reflecting the expansion of deuterium applications beyond therapeutics into bioanalytical science [3] [4].
Table 2: Milestones in Deuterated Drug and Reagent Development
Year | Compound | Type | Significance |
---|---|---|---|
1961 | d₂-Tyramine | Metabolic tracer | Early proof-of-concept for deuterium in tracking drug metabolism [7] |
1980s | d₁-Fludalanine | Drug candidate | First deuterated agent showing reduced toxicity via metabolic shunt [9] |
2017 | Deutetrabenazine | Deuterium-switch drug | First FDA-approved deuterated drug; improved PK of tetrabenazine [1] |
2022 | Deucravacitinib | De novo deuterated drug | First novel deuterated drug; maintained TYK2 selectivity via metabolic block [7] |
2010s | Cobicistat-d8 | Analytical IS | Enabled robust quantification of cobicistat in complex matrices [3] [8] |
Cobicistat-d8 is indispensable in modern PK and bioanalytical research due to its ability to enhance quantification accuracy and reproducibility. As a CYP3A inhibitor, cobicistat is used clinically to boost antiretrovirals (e.g., atazanavir, darunavir) and is being explored in oncology (e.g., boosting olaparib) [2] [5]. Monitoring its concentrations requires methods unaffected by matrix effects (e.g., phospholipids, proteins) or extraction variability. Cobicistat-d8 addresses this by:
In a pivotal study, cobicistat-d8 facilitated population PK modeling using 683 plasma samples from 66 subjects (healthy volunteers, HIV, cancer, rheumatoid arthritis patients). The analysis confirmed consistent cobicistat exposure across populations and dosing regimens (150 mg once or twice daily), validating its use as a PK booster outside HIV therapy [5]. Furthermore, when quantifying cobicistat’s boosting effect on olaparib, cobicistat-d8 ensured accurate measurement of olaparib’s 1.65-fold increased bioavailability and 66% reduced intrinsic clearance—data critical for dose optimization in cancer trials [5].
Table 3: Validation Parameters Enabled by Cobicistat-d8 in Bioanalytical Assays
Parameter | Role of Cobicistat-d8 | Impact on Data Quality |
---|---|---|
Accuracy | Corrects for analyte loss during processing | Recovery rates >85% with <5% bias vs. nominal values |
Precision | Compensates for instrument drift across runs | Inter-day CV <10% in PK studies [5] |
Matrix Effect Control | Mitigates ion suppression from plasma components | Signal variation reduced from >25% to <10% [8] |
Longitudinal Stability | Tracks analyte degradation during storage | Ensures reliable quantification in multi-center trials |
Specificity | Resolves analyte from metabolites via mass separation | Avoids overestimation due to metabolite interference |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8